6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Overview
Description
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol is a sulfur-containing organic compound primarily used in dental adhesives and coatings. It is known for its ability to facilitate the bonding of noble metals and copper to various substrates, making it valuable in dental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol typically involves the reaction of 4-vinylbenzyl chloride with n-propylamine to form 4-vinylbenzyl-n-propylamine. This intermediate is then reacted with 2,4-dichloro-1,3,5-triazine-2-thiol under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential in bioconjugation and as a linker in biomolecular assemblies.
Medicine: Explored for its use in drug delivery systems and as a component in dental adhesives.
Industry: Utilized in coatings and adhesives for metals, particularly in dental applications
Mechanism of Action
The compound exerts its effects primarily through its sulfur-containing functional groups, which can form strong bonds with metal surfaces. The vinyl group allows for polymerization and cross-linking, enhancing the adhesive properties. The triazine ring provides stability and rigidity to the molecular structure, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
10-Methacryloyloxydecyl dihydrogen phosphate (MDP): Another adhesive monomer used in dental applications.
6-Methacryloxyhexyl phosphonoacetate (6-MHPA): Used for bonding to metals and alloys.
4-Methacryloyloxyethyl trimellitate anhydride (4-META): Known for its adhesive properties in dental materials.
Uniqueness
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol is unique due to its dual functionality, combining both sulfur-containing groups and a vinyl group. This allows it to form strong bonds with metals while also participating in polymerization reactions, making it highly versatile in various applications .
Properties
IUPAC Name |
6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWMABVOCBIKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237006 | |
Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-30-2 | |
Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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